molecular formula C19H17F3N4O4 B2565754 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775336-77-0

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2565754
CAS No.: 1775336-77-0
M. Wt: 422.364
InChI Key: TXRXIUJBEYHYSM-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-c]pyrimidine-dione bicyclic core fused with a tetrahydrofuran-like system. Key structural elements include:

  • 5-Methyl-1,2,4-oxadiazole substituent: A heterocyclic ring known for enhancing metabolic stability and modulating electronic properties .
  • 4-(Trifluoromethoxy)benzyl group: A lipophilic, electron-withdrawing substituent that improves bioavailability and target binding .
  • Planar pyridopyrimidine skeleton: The fused bicyclic system exhibits planarity, which may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4/c1-11-23-16(24-30-11)15-14-4-2-3-9-25(14)18(28)26(17(15)27)10-12-5-7-13(8-6-12)29-19(20,21)22/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXIUJBEYHYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring and trifluoromethoxy group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cells (MCF-7) showed that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Case Study 2 : In an agar well diffusion assay, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Neuroprotective properties have been observed in animal models of neurodegenerative diseases.

  • Case Study 3 : In a study involving zebrafish embryos exposed to neurotoxic substances, treatment with the compound resulted in reduced oxidative stress markers and improved survival rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : It acts as a modulator of serotonin receptor 1B (5-HTR1B), which is implicated in mood regulation and neuroprotection .
  • Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety allows for interactions with various enzymes involved in cancer progression and microbial resistance .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Data Table: Biological Activity Summary

Biological ActivityModel/SystemConcentrationObserved Effect
AnticancerMCF-7 Cells10 µMInduced apoptosis
AntimicrobialE. coli50 µg/mLSignificant inhibition
NeuroprotectionZebrafishVariableReduced oxidative stress

Scientific Research Applications

Example Synthetic Route

A general synthetic route may include the following steps:

  • Formation of Oxadiazole : Reacting 5-methyl-1,2,4-oxadiazole with suitable electrophiles.
  • Pyrimidine Construction : Using cyclization methods to form the pyrimidine ring.
  • Final Coupling : Introducing the trifluoromethoxybenzyl group through nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown promising results in preliminary assays against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular targets involved in cancer progression. Investigations into its cytotoxic effects have revealed that it may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

Neuropharmacological Effects

The modulation of serotonin receptors by similar compounds suggests that this molecule could also have neuropharmacological applications. Compounds with oxadiazole substitutions have been studied for their effects on serotonin receptor activity, which is crucial for treating mood disorders and anxiety.

Case Study 1: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited stronger activity against Bacillus cereus compared to traditional antibiotics, highlighting the potential of oxadiazoles as novel antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds. The study demonstrated that specific derivatives induced significant cytotoxicity against multiple cancer cell lines through mechanisms involving cell cycle arrest and apoptosis . This suggests that the compound could be further developed as a therapeutic agent for cancer treatment.

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF7Induction of apoptosis
AnticancerHCT116Cell cycle arrest

Chemical Reactions Analysis

Pyrido[1,2-c]pyrimidine Core

  • Ketone groups : Position 1 and 3 ketones may undergo nucleophilic addition (e.g., hydride, organometallic reagents).

  • Tetrahydro ring : The partially saturated ring system may participate in aromatization or ring-opening under acidic/basic conditions.

5-Methyl-1,2,4-Oxadiazole Moiety

  • Oxadiazole ring : Prone to ring-opening via nucleophilic attack (e.g., hydroxide, amines).

  • Methyl substituent : May undergo oxidation or halogenation to modify electronic properties.

Trifluoromethoxybenzyl Group

  • Trifluoromethoxy substituent : Electron-withdrawing group may direct electrophilic substitution (e.g., nitration, alkylation) to the benzene ring.

  • Benzyl linker : Susceptible to cleavage (e.g., via ozonolysis) or functional group interconversions (e.g., esterification).

Potential Reaction Mechanisms

Reaction TypeMechanismProduct Example*
Oxadiazole ring-opening Nucleophilic attack by hydroxideHydrolyzed oxadiazole derivative
Ketone nucleophilic addition Grignard reagent attack at C=OAlkylated pyrido[1,2-c]pyrimidine
Electrophilic substitution Nitration of trifluoromethoxybenzeneBenzenedinitro derivative
Condensation Formation of imine/aminalPyrido[1,2-c]pyrimidine analog

*Hypothetical products based on structural analogs .

Comparative Reactivity with Structural Analogs

The compound shares reactivity features with related pyrido[2,3-d]pyrimidine derivatives described in patent EP1761528B1. Key comparisons:

  • Substitution patterns : Halogenated aromatic rings (e.g., 2-fluoro-4-iodophenyl) in analogs suggest similar aromatic substitution reactivity in trifluoromethoxybenzyl groups .

  • Functional group tolerance : Ketone groups in both classes enable nucleophilic attack , though steric hindrance in the tetrahydro ring may reduce reactivity .

Research Findings and Limitations

  • Biological implications : While the patent highlights anticancer applications for similar pyrido[2,3-d]pyrimidine derivatives, direct chemical reactivity data for the target compound remains limited .

  • Experimental gaps : No published experimental protocols or kinetic data are available for the exact compound, necessitating further study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure Variations

Compound Core Structure Key Features Implications Reference
Pyrido[1,2-c]pyrimidine-dione (Target) Planar bicyclic system; tetrahydrofuran-like ring Enhanced rigidity and potential for π-π stacking interactions
Pyrimido[1,6-a]azepine-dione Seven-membered azepine ring Increased conformational flexibility; altered steric interactions
Thieno[2,3-d]pyrimidine-dione Thiophene-fused pyrimidine Improved solubility due to sulfur atom; distinct electronic properties

Analysis: The pyrido[1,2-c]pyrimidine-dione core in the target compound offers a balance of planarity and rigidity, which may enhance binding affinity compared to more flexible (azepine) or sulfur-containing (thieno) analogs.

Substituent Effects

Compound Substituents Electronic/ Steric Effects Biological Relevance Reference
5-Methyl-1,2,4-oxadiazole (Target) Moderate electron-withdrawing; sterically compact Metabolic stability; potential kinase inhibition
5-Ethyl-1,2,4-oxadiazole Increased lipophilicity; bulkier substituent Altered pharmacokinetics; possible reduced target penetration
5-Phenyl-1,3,4-oxadiazole Strong π-π interactions; higher molecular weight Enhanced antimicrobial activity (observed in related compounds)
4-(Trifluoromethoxy)benzyl (Target) High lipophilicity; strong electron-withdrawing Improved blood-brain barrier penetration; resistance to oxidative metabolism
4-Fluorobenzyl Moderate electron-withdrawing; smaller substituent Reduced steric hindrance; potential for broader target engagement

Analysis : The target compound’s 5-methyl-1,2,4-oxadiazole and 4-(trifluoromethoxy)benzyl groups synergize to optimize metabolic stability and target binding. The trifluoromethoxy group’s superior lipophilicity may confer advantages over fluoro or chloro analogs in CNS-targeting applications.

Research Findings and Implications

  • Metabolic Stability : The trifluoromethoxy group’s resistance to cytochrome P450-mediated metabolism may extend half-life compared to fluoro- or chloro-substituted analogs .
  • Structural Planarity : The pyrido[1,2-c]pyrimidine-dione core’s planarity aligns with trends in kinase inhibitor design, where flat systems favor ATP-binding pocket interactions .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves cyclocondensation and alkylation steps. Cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis, is critical for forming the pyrimidine core . Alkylation with benzyl chlorides or chloroacetamides requires precise stoichiometry and temperature control (e.g., 50°C for 16 hours in THF/water mixtures) to avoid side reactions . Purification via column chromatography with alumina plugs improves yield and purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Confirms substitution patterns and hydrogen bonding networks (e.g., intramolecular C–H⋯N interactions) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonded supramolecular architectures (e.g., zigzag chains stabilized by N–H⋯N bonds) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for heterocyclic intermediates .

Q. How can low yields in alkylation steps be addressed?

Optimize solvent polarity (e.g., ethanol for greener approaches) and use catalytic CuSO₄ with ascorbate to enhance coupling efficiency . Pre-activation of alkylating agents (e.g., 6-chloro-3-chloromethyl pyridine) and controlled dropwise addition mitigate side reactions .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and electronic properties?

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

Retain the pyrido[1,2-c]pyrimidine-dione core while modifying substituents:

  • Oxadiazole ring : Replace 5-methyl with bulkier groups (e.g., 5-phenyl) to assess steric effects on antimicrobial activity .
  • Benzyl group : Introduce electron-withdrawing substituents (e.g., nitro) on the aryl ring to modulate electronic properties .
  • Trifluoromethoxy group : Compare with methoxy or halogenated analogs to evaluate hydrophobicity .

Q. How to resolve discrepancies in reported antimicrobial activity data?

Discrepancies may arise from:

  • Assay conditions : Variations in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) affect MIC values .
  • Compound purity : Impurities from incomplete alkylation (e.g., unreacted chloroacetamides) can skew results . Validate via HPLC and replicate studies under standardized protocols.

Q. What green chemistry strategies improve synthesis sustainability?

  • Oxidative ring closure : Replace Cr(VI) with NaOCl in ethanol, achieving 73% yield with reduced toxicity .
  • Solvent-free condensation : For analogs, use microwave-assisted reactions to minimize waste .
  • Biodegradable catalysts : Employ ascorbate-reduced Cu(I) for click chemistry steps .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Improvement TipsReference
CyclocondensationPOCl₃, reflux, 3–5 hoursUse anhydrous conditions
AlkylationBenzyl chloride, THF, 50°C, 16 hoursCatalytic CuSO₄/ascorbate
OxidationNaOCl in ethanol, RT, 3 hoursMonitor pH to avoid overoxidation

Q. Table 2. Computational Parameters for DFT Analysis

ParameterValue/ModelApplicationReference
Basis set6-311G(d,p)Charge distribution analysis
FunctionalB3LYPHOMO-LUMO energy gap calculation
Solvent modelPCM (ethanol)Solvation effects

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